molecular formula C8H9BrN2 B2977912 2-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 1784074-98-1

2-Bromo-5,6,7,8-tetrahydroquinoxaline

Cat. No. B2977912
M. Wt: 213.078
InChI Key: ASURHRXNXGSNOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves the condensation of 1,2-phenylenediamine with ethyl 3-oxobutanoate and subsequent bromination using N-bromosuccinimide. The compound can be purified through recrystallization or chromatography techniques.


Molecular Structure Analysis

The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoxaline is C8H9BrN2. Its structure features a planar quinoxaline ring with a bromine atom attached to one of the carbon atoms.


Physical And Chemical Properties Analysis

2-Bromo-5,6,7,8-tetrahydroquinoxaline has a molecular formula of C9H10BrN and a molar mass of 212.09 g/mol. It is a white or off-white powder that is soluble in DMSO and methanol but insoluble in water. The compound has a melting point of 136-138°C and a boiling point of 350°C.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5,6,7,8-Tetrahydroquinoxaline derivatives, including those with oxygen functionality at the 6-position, have been synthesized and their chemical properties investigated. These compounds are prepared by ring closure of 2,3-disubstituted pyrazines (Houminer, 1981).
  • Investigations into the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines have led to the synthesis of alkylated tetrahydroquinoxalines on nitrogen atoms. These compounds are precursors for imides, phthalocyanines, hexazocyclanes, and other isoindoline-containing compounds (Abramov et al., 2002).

Drug Discovery and Development

  • Tetrahydroquinoxaline systems, derived from bromo- and nitro-polyfluorobenzene derivatives, have been synthesized and are considered potential scaffolds for drug discovery (Sandford et al., 2007).
  • The synthesis of chiral tetrahydroquinoxalines through the ring-opening of activated aziridines followed by Pd-catalyzed intramolecular C-N bond formation has been described. This method may have applications in the development of pharmaceuticals (Ghorai et al., 2011).

Biological Applications and Studies

  • Studies on 5-Bromo-2′-deoxyuridine (BrdU) have been conducted to measure the turnover of cell populations. These studies help in understanding cell proliferation and loss rates, which is crucial in various biological and medical research areas (Bonhoeffer et al., 2000).
  • Neural stem cells exposed to BrdU have been observed to undergo significant changes, including loss of global DNA methylation and astrocytic differentiation. This finding is significant in stem cell research and potentially in therapeutic applications (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

The safety data sheet for 5,6,7,8-Tetrahydroquinoxaline indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURHRXNXGSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8-tetrahydroquinoxaline

CAS RN

1784074-98-1
Record name 2-bromo-5,6,7,8-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com

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